REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1F)[N:8]1[CH:13]([CH3:15])[S:14][C:7]1=[C:6]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:5]2=[O:21].[NH:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1>CN(C)C=O>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1)[N:8]1[CH:13]([CH3:15])[S:14][C:7]1=[C:6]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:5]2=[O:21]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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FC=1C=C2C(C(=C3N(C2=CC1F)C(S3)C)C(=O)OCC)=O
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Name
|
|
Quantity
|
4.6 g
|
Type
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reactant
|
Smiles
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N1CCNCC1
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Name
|
|
Quantity
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150 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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N,N-Dimethylformamide was evaporated in vacuo and to the residue
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Type
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ADDITION
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Details
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was added ice water
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Type
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CUSTOM
|
Details
|
to collect the crystals
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Type
|
FILTRATION
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Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
Purification by a column chromatography (silica gel/chloroform-methanol (1:1))
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(C(=C3N(C2=CC1N1CCNCC1)C(S3)C)C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |